molecular formula C10H18N2 B15205384 2-Methyl-4-(piperidin-4-yl)butanenitrile

2-Methyl-4-(piperidin-4-yl)butanenitrile

Cat. No.: B15205384
M. Wt: 166.26 g/mol
InChI Key: QNANGTLBADNVNR-UHFFFAOYSA-N
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Description

2-Methyl-4-(piperidin-4-yl)butanenitrile is an organic compound with the molecular formula C10H18N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperidin-4-yl)butanenitrile typically involves the reaction of 4-piperidone with a suitable nitrile source under specific conditions. One common method involves the use of a reductive amination reaction, where 4-piperidone is reacted with a nitrile compound in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Industrial methods may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperidin-4-yl)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-(piperidin-4-yl)butanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperidin-4-yl)butanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its piperidine and nitrile functional groups. These interactions can modulate biochemical pathways and result in specific biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a nitrile group and a piperidine ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

2-methyl-4-piperidin-4-ylbutanenitrile

InChI

InChI=1S/C10H18N2/c1-9(8-11)2-3-10-4-6-12-7-5-10/h9-10,12H,2-7H2,1H3

InChI Key

QNANGTLBADNVNR-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CCNCC1)C#N

Origin of Product

United States

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